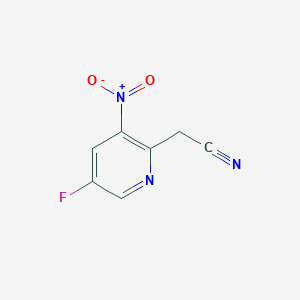
1-Ethyl-2-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-isopropylbenzene, also known as o-ethylcumene, is an organic compound with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and an isopropyl group at the 1 and 2 positions, respectively. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_5\text{Cl} + \text{C}_3\text{H}_7\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)(\text{C}_3\text{H}_7} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzene is alkylated with ethyl and isopropyl halides under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 1-Ethyl-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl isopropylbenzene alcohols, ketones, or acids.
Reduction: Formation of ethyl isopropylbenzene hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
1-Ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-ethyl-2-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of these substitutions.
類似化合物との比較
1-Ethyl-2-isopropylbenzene can be compared with other similar compounds such as:
Cumene (isopropylbenzene): Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
Ethylbenzene: Lacks the isopropyl group, which affects its reactivity and physical properties.
Toluene (methylbenzene): Contains a methyl group instead of ethyl and isopropyl groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
26573-16-0 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
InChIキー |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


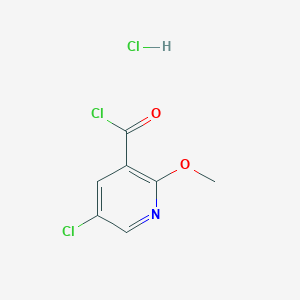
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

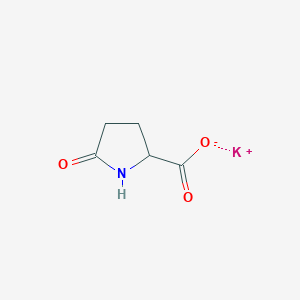
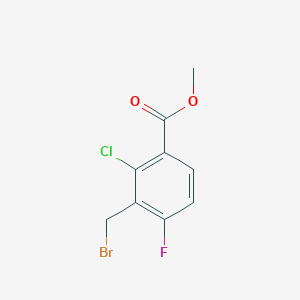

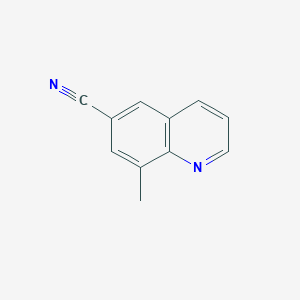
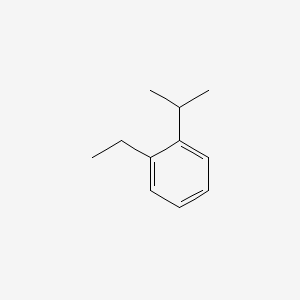
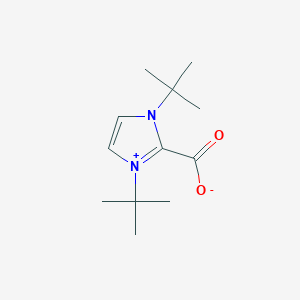
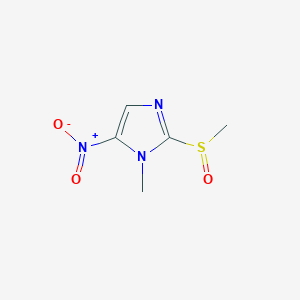
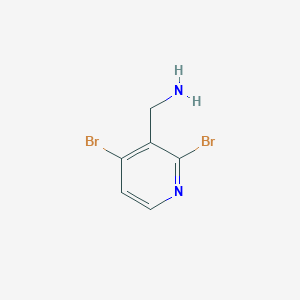
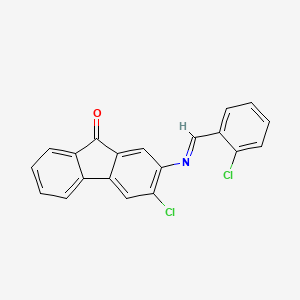
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
